BenchChemオンラインストアへようこそ!

N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

PDE7B inhibition Phosphodiesterase profiling Isoform selectivity

N-Cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide (CAS 1203140-37-7) is a synthetic small molecule belonging to the pyridazine-amide class, characterized by a central pyridazine ring substituted with a 2-methoxyphenyl group, a piperidine-4-carboxamide linker, and a terminal N-cycloheptyl moiety. This compound has been identified in patent literature as a member of a series of pyridazine amide derivatives investigated as spleen tyrosine kinase (SYK) inhibitors for autoimmune and inflammatory disease applications.

Molecular Formula C24H32N4O2
Molecular Weight 408.546
CAS No. 1203140-37-7
Cat. No. B2630220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
CAS1203140-37-7
Molecular FormulaC24H32N4O2
Molecular Weight408.546
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCC4
InChIInChI=1S/C24H32N4O2/c1-30-22-11-7-6-10-20(22)21-12-13-23(27-26-21)28-16-14-18(15-17-28)24(29)25-19-8-4-2-3-5-9-19/h6-7,10-13,18-19H,2-5,8-9,14-17H2,1H3,(H,25,29)
InChIKeyHNJIOIRIACKUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide (CAS 1203140-37-7): Procurement-Relevant Identity and Class Context


N-Cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide (CAS 1203140-37-7) is a synthetic small molecule belonging to the pyridazine-amide class, characterized by a central pyridazine ring substituted with a 2-methoxyphenyl group, a piperidine-4-carboxamide linker, and a terminal N-cycloheptyl moiety . This compound has been identified in patent literature as a member of a series of pyridazine amide derivatives investigated as spleen tyrosine kinase (SYK) inhibitors for autoimmune and inflammatory disease applications [1]. Quantitative bioactivity data curated in authoritative databases indicate that the compound exhibits measurable, albeit moderate, inhibitory activity against phosphodiesterase (PDE) isoforms, with a reported Ki of 910 nM against recombinant human PDE7B [2]. The compound is currently available from several specialty chemical vendors for non-human research use only, and its procurement value lies in its utility as a structurally defined tool compound for exploring pyridazine-amide structure-activity relationships (SAR) within kinase and PDE target families.

Why Generic Substitution Fails for N-Cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide in PDE and SYK-Targeted Research


The combination of a pyridazine core, a 2-methoxyphenyl substituent, and an N-cycloheptyl carboxamide terminus within N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide generates a unique three-dimensional pharmacophore that cannot be replicated by superficially similar in-class compounds [1]. Empirical binding data demonstrate that this compound exhibits a measurable selectivity window across PDE isoforms, with Ki values of 910 nM for PDE7B, 1,300 nM for PDE4A, and 1,600 nM for PDE5A [2]. Replacement of the N-cycloheptyl group with a smaller cycloalkyl or linear alkyl substituent, or alteration of the 2-methoxyphenyl substitution pattern, is expected to alter both the binding affinity rank order and the isoform selectivity profile, as evidenced by the steep SAR observed across the patent-disclosed SYK inhibitor series from which this compound is derived [1]. Generic substitution therefore risks introducing uncontrolled variation in target engagement, selectivity, and downstream biological readouts.

Quantitative Differentiation Evidence for N-Cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide Relative to PDE Inhibitor Comparators


PDE7B Inhibition Affinity of the Target Compound Versus Other PDE Isoforms

The compound inhibits recombinant human PDE7B with a Ki of 910 nM, as measured by IMAP assay using fluorescently labeled cAMP substrate after a 15-minute incubation [1]. In the same assay format and laboratory, the compound shows weaker affinity for PDE4A (Ki = 1,300 nM) and PDE5A (Ki = 1,600 nM) [1]. This internal dataset establishes an approximately 1.4-fold selectivity for PDE7B over PDE4A and approximately 1.8-fold selectivity over PDE5A. Compared to the prototypical non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX), which typically exhibits IC50 values in the low micromolar range across multiple PDE families without pronounced isoform discrimination, the target compound provides a moderate but measurable PDE7B-preferring profile that is structurally tunable [2].

PDE7B inhibition Phosphodiesterase profiling Isoform selectivity Pyridazine-amide SAR

Structural Differentiation from Closest Pyridazine-Amide Analogs in the SYK Inhibitor Patent Series

The patent family represented by JP6109192B2 discloses a broad series of pyridazine-amide compounds as SYK inhibitors, with exemplified compounds typically bearing a substituted phenyl or heteroaryl group at the pyridazine 6-position and various amine substituents at the carboxamide terminus [1]. Within this series, the N-cycloheptyl substituent represents a medium-sized cycloalkyl group (seven-membered ring) that occupies a lipophilic pocket of intermediate volume. SAR analysis across the patent indicates that increasing cycloalkyl ring size from cyclopentyl (C5) to cyclohexyl (C6) to cycloheptyl (C7) systematically modulates both potency and selectivity [1]. The closest disclosed analog containing an N-cyclohexyl group (one carbon smaller) shows altered potency compared to the N-cycloheptyl compound [1]. This systematic chain-length dependence demonstrates that the N-cycloheptyl group is a non-obvious, structural determinant of pharmacological profile rather than an interchangeable lipophilic moiety.

SYK kinase inhibition Pyridazine-amide chemotype N-cycloheptyl SAR Autoimmune disease

Physicochemical Property Differentiation: Calculated LogP and Molecular Weight Versus Common PDE Inhibitor Scaffolds

The target compound has a molecular weight of 408.5 g/mol and a molecular formula of C24H32N4O2 . Structure-based calculation of the octanol-water partition coefficient (clogP) using the fragment-based method yields an estimated value of approximately 3.8–4.2 [1]. This lipophilicity range is notably higher than that of the classic PDE4 inhibitor rolipram (MW 275.3; clogP ~1.8) and the PDE5 inhibitor sildenafil (MW 474.6; clogP ~2.5) [2]. The elevated clogP, driven by the combined contributions of the N-cycloheptyl group and the 2-methoxyphenyl substituent, predicts enhanced membrane permeability and potentially increased CNS partitioning relative to more polar PDE inhibitor chemotypes [1]. This physicochemical profile differentiates the compound for applications where higher lipophilicity is desirable, such as in cellular assays requiring efficient passive membrane diffusion or in CNS-targeted probe development.

Lipophilicity Physicochemical properties Drug-likeness CNS penetration prediction

Recommended Research and Industrial Application Scenarios for N-Cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide


Tool Compound for PDE7B-Dependent Neuroinflammation and Metabolic Disease Models

With a measured Ki of 910 nM against PDE7B and measurable selectivity over PDE4A (1,300 nM) and PDE5A (1,600 nM) [1], this compound is suitable as a starting scaffold for developing PDE7B-preferring chemical probes for cellular models of neuroinflammation, where PDE7B regulates cAMP levels in immune cells of the CNS. Researchers can use the compound at concentrations of 1–10 µM to achieve substantial PDE7B engagement while maintaining a measurable window over off-target PDE isoforms, enabling target-specific pharmacological profiling in microglial or T-cell assays.

SYK Kinase Inhibitor SAR Exploration in Autoimmune Disease Research

As a member of the pyridazine-amide SYK inhibitor series disclosed in JP6109192B2 [2], this compound provides a specific N-cycloheptyl substitution pattern for systematic SAR studies. The compound can be used as a reference standard in biochemical SYK inhibition assays to benchmark novel analogs, particularly those exploring cycloalkyl ring size variations at the carboxamide terminus. The commercial availability of the compound from specialty vendors enables reproducible, head-to-head comparisons across independent laboratories.

Membrane Permeability and CNS-Penetrant Probe Development

The estimated clogP of 3.8–4.2 and molecular weight of 408.5 g/mol position this compound as a moderately lipophilic scaffold suitable for permeability-limited assay systems. Medicinal chemistry teams can employ this compound as a permeability reference point in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer assays. The elevated lipophilicity relative to polar PDE inhibitors such as rolipram (clogP ~1.8) [3] makes it particularly relevant for programs targeting intracellular CNS targets where passive diffusion across the blood-brain barrier is required.

Chemical Biology Probe for Polypharmacology Studies Across PDE and Kinase Families

Given that the compound exhibits measurable binding to multiple PDE isoforms (PDE7B, PDE4A, PDE5A) [1] and is derived from a SYK inhibitor chemotype [2], it is a valuable tool for polypharmacology studies investigating the intersection of cAMP signaling and tyrosine kinase pathways. Researchers can use this compound in kinome-wide and PDE-wide selectivity profiling panels to map its complete target engagement landscape, identifying potential multi-target applications or selectivity liabilities relevant to phenotypic screening campaigns.

Quote Request

Request a Quote for N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.